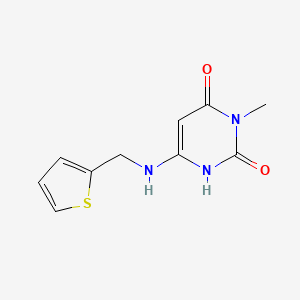
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine
Vue d'ensemble
Description
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine, also known as CMPM, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has recently been gaining attention due to its unique properties. CMPM has been found to have numerous biochemical and physiological effects, and its versatility makes it a valuable tool for scientists in various fields. In
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes . It allows for the transformation of alkenes to alkanes using a hydroboration-deboronation strategy, which is a valuable addition to synthetic organic chemistry.
Suzuki–Miyaura Coupling
One of the most prominent applications of organoboron compounds, which can be derived from this pyrimidine derivative, is in Suzuki–Miyaura coupling . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry for drug synthesis.
Radical-Polar Crossover Reactions
The compound can also be involved in radical-polar crossover reactions . These reactions are significant for creating complex molecules with high stereochemical control and can be applied in the synthesis of natural products and pharmaceuticals .
Homologations
Homologations: are another application where this compound could be utilized. This refers to the lengthening of the carbon chain of an organic molecule, which is a fundamental step in building complex molecular structures in synthetic chemistry .
Conjunctive Cross Couplings
In conjunctive cross couplings , this pyrimidine derivative could serve as a building block. These couplings are essential for the synthesis of multifunctional organic compounds, which have applications ranging from materials science to medicinal chemistry .
Synthesis of δ-®-coniceine
The compound has been used in the formal total synthesis of δ-®-coniceine , which is a precursor to the toxic alkaloid coniine found in poison hemlock . This synthesis is important for studying the biological activity and potential therapeutic uses of these alkaloids.
Indolizidine Synthesis
It is also used in the synthesis of indolizidines , such as indolizidine 209B . Indolizidines are a class of alkaloids with various biological activities, including potential antiviral properties.
Functional Group Transformations
Lastly, the compound can be involved in various functional group transformations . This includes oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . These transformations are pivotal in the modification of organic molecules for different scientific applications.
Propriétés
IUPAC Name |
4-chloro-6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDURLWZEOHXYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



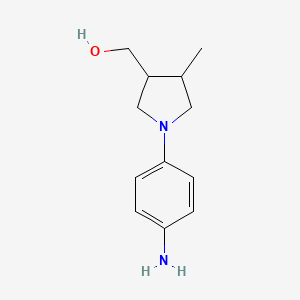
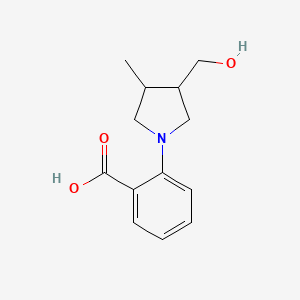
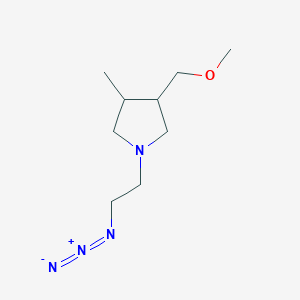
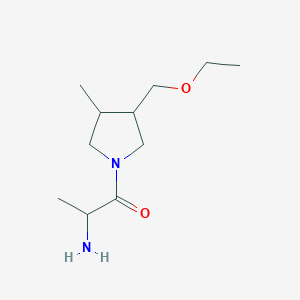




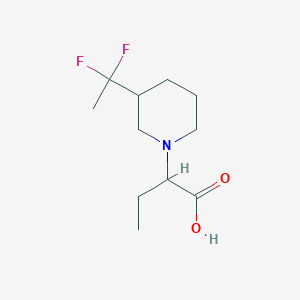


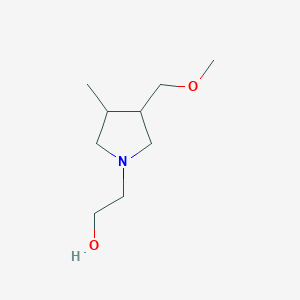
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
